Apixaban PG Ester-II is a derivative of Apixaban, an anticoagulant medication widely used in the prevention and treatment of thromboembolic disorders. Apixaban itself is a direct inhibitor of factor Xa, an essential component in the coagulation cascade that facilitates blood clot formation. The compound is categorized under small molecules and is recognized for its therapeutic efficacy in conditions such as nonvalvular atrial fibrillation, deep vein thrombosis, and pulmonary embolism. The source of Apixaban PG Ester-II can be traced back to the synthesis processes involving modifications of the original Apixaban structure to enhance its pharmacological properties and reduce potential side effects.
The synthesis of Apixaban PG Ester-II typically involves several chemical transformations starting from Apixaban itself. A common approach includes esterification reactions where carboxylic acid derivatives are reacted with alcohols in the presence of catalysts. For instance, using acetone and dichloromethane as solvents, Apixaban can undergo a series of reactions to yield its ester forms. The process may also involve purification steps such as column chromatography to isolate the desired ester product from by-products and unreacted materials.
In one reported method, Apixaban was reacted with various reagents under controlled temperatures (25-30 °C) to produce crude ester compounds, which were further purified using methanol-chloroform mixtures as eluents . The yield of these reactions can vary based on conditions such as temperature, reaction time, and the specific reagents used.
The molecular formula for Apixaban PG Ester-II is generally represented as C28H30N4O6. The molecular weight is approximately 460 g/mol. The structural representation includes multiple functional groups that contribute to its biological activity, including amides and esters. The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to elucidate the spatial arrangement of atoms within the molecule.
Key Structural Features:
CC(C)OCC(=O)N1C(=O)C2=C(N1C(=O)N(C(=O)C2=O)C(=O)N(C)C)C(=O)N(C)C
Apixaban PG Ester-II can participate in various chemical reactions typical for esters, including hydrolysis, transesterification, and reduction. Hydrolysis of the ester bond can regenerate Apixaban and release alcohols. Additionally, under acidic or basic conditions, the ester can undergo transesterification to form different esters by exchanging the alcohol component.
Technical details regarding these reactions often involve monitoring reaction progress using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to identify intermediates and final products .
Apixaban PG Ester-II exerts its anticoagulant effects primarily through inhibition of factor Xa. This inhibition prevents the conversion of prothrombin to thrombin, thereby reducing fibrin clot formation. The mechanism involves binding to factor Xa in both free and prothrombinase-bound forms, which effectively decreases thrombin generation.
Key Mechanistic Points:
The physical properties of Apixaban PG Ester-II include:
Chemical properties include stability under standard laboratory conditions but may degrade under extreme pH or temperature variations. Analytical techniques such as Fourier Transform Infrared Spectroscopy (FTIR) can be employed to characterize functional groups present in the compound .
Apixaban PG Ester-II serves primarily as a research compound in pharmacological studies aimed at understanding anticoagulant mechanisms and developing new therapeutic agents. Its applications extend into:
Apixaban PG Ester-II arises predominantly during the final stages of apixaban synthesis, specifically through transesterification reactions between active apixaban intermediates and propylene glycol (PG) solvents utilized during crystallization processes [3] [6] [9]. Propylene glycol (1,2-propanediol), a common pharmaceutical processing solvent, reacts with the carboxylate moiety of apixaban or its direct precursors under typical reaction conditions [3] [9]. This reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of propylene glycol attacks the electrophilic carbonyl carbon of the ester or carboxylic acid group in apixaban intermediates, leading to the formation of the PG Ester-II adduct [9]. The formation kinetics are influenced by several factors:
Process optimization studies have demonstrated that substituting propylene glycol with alternative solvents like ethanol or ethylene glycol, or implementing strict temperature controls during final crystallization steps, can reduce PG Ester-II formation by up to 70% [3] [9]. Furthermore, comprehensive purification protocols, including specialized silica gel chromatography with optimized elution systems (e.g., dichloromethane/methanol gradients) and crystallization from solvent mixtures like ethyl acetate/heptane, are required to achieve the stringent purity thresholds demanded for apixaban active pharmaceutical ingredient (API) [2] [6].
The detection and characterization of Apixaban PG Ester-II has provided crucial mechanistic insights into side-reaction pathways during anticoagulant API synthesis [6] [9]. Its presence serves as a chemical marker for undesirable transesterification events, prompting significant refinements in manufacturing processes for next-generation Factor Xa inhibitors [6] [9]. Process chemistry research has focused on several optimization strategies:
The synthesis of the deuterated analog (Apixaban PG Ester-II d3, MW 521.58 g/mol) where the methoxy group hydrogens are replaced by deuterium (C₂₈D₃H₂₇N₄O₆) exemplifies its importance in analytical method development [5] [7]. This isotopically labeled standard is indispensable as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) analyses, enabling highly accurate quantification of the impurity in apixaban batches through standard addition or isotope dilution methods, crucial for meeting regulatory submission requirements (ANDA, NDA) [5] [7] [8].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0